HLF1-11: A Technical Guide to Structure, Properties, and Experimental Protocols
HLF1-11: A Technical Guide to Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
HLF1-11 is a synthetic, 11-amino-acid peptide (GRRRRSVQWCA) derived from the N-terminus of human lactoferrin. It has garnered significant scientific interest due to its broad-spectrum antimicrobial and immunomodulatory activities. This technical guide provides a comprehensive overview of the structure, chemical properties, and key experimental protocols related to HLF1-11, intended to serve as a valuable resource for researchers in the fields of antimicrobial drug development, immunology, and peptide therapeutics.
Structure and Chemical Properties
HLF1-11 is a cationic peptide with a sequence of Gly-Arg-Arg-Arg-Arg-Ser-Val-Gln-Trp-Cys-Ala. Its structure and chemical properties are fundamental to its biological functions.
Physicochemical Properties
A summary of the key physicochemical properties of HLF1-11 is presented in Table 1. The peptide is a solid, white powder and is soluble in water. For long-term storage, it is recommended to be kept in a desiccated state at -20°C or -80°C.[1]
| Property | Value | Reference |
| Molecular Formula | C₅₆H₉₅N₂₅O₁₄S | |
| Molecular Weight | 1374.58 g/mol | |
| Amino Acid Sequence | GRRRRSVQWCA | [2] |
| Appearance | Solid | |
| Solubility | Soluble in water | |
| Storage | Tightly sealed and desiccated at -20°C | |
| Purity (typical) | >97% (as determined by HPLC) | [3] |
Structural Features
The primary structure of HLF1-11, with its cluster of positively charged arginine residues, is crucial for its initial interaction with negatively charged microbial membranes. The presence of a tryptophan residue contributes to its membrane-perturbing activity, while the cysteine residue allows for the potential formation of disulfide bonds, which could influence its structure and activity.
Biological Activities
HLF1-11 exhibits a dual mechanism of action, combining direct antimicrobial effects with potent immunomodulatory activities.
Antimicrobial Activity
HLF1-11 has demonstrated broad-spectrum activity against a range of pathogens, including antibiotic-resistant bacteria and fungi. Its antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes. A summary of its minimum inhibitory concentrations (MICs) against various microorganisms is provided in Table 2.
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 40 - 160 | [4] |
| Escherichia coli | 40 - 160 | [4] | |
| Pseudomonas aeruginosa | 40 - 160 | [4] | |
| Acinetobacter baumannii | 40 - 160 | [4] | |
| Klebsiella pneumoniae (Carbapenem-resistant) | 40 - 160 | [4] | |
| Candida albicans | 22 - 88 | [5] | |
| Candida glabrata | 22 - 88 | [5] | |
| Candida parapsilosis | 22 | [5] | |
| Malassezia furfur | 12.5 - 100 | [6] |
Immunomodulatory Activity
HLF1-11 significantly influences the innate immune system. It can prime monocytes for an enhanced inflammatory response to pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[7] Furthermore, it directs the differentiation of monocytes into macrophages with enhanced antimicrobial functions.[3] A key mechanism underlying its immunomodulatory effects is the specific inhibition of myeloperoxidase (MPO), a pro-inflammatory enzyme.[1]
Experimental Protocols
This section provides an overview of the methodologies for the synthesis, purification, and functional characterization of HLF1-11.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
HLF1-11 is typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy.[8]
Principle: The peptide is assembled step-wise on a solid resin support. The N-terminus of the growing peptide chain is protected by the Fmoc group, which is removed by a mild base (piperidine) before the coupling of the next Fmoc-protected amino acid.
General Protocol:
-
Resin Swelling: The solid support resin (e.g., Rink amide resin for a C-terminal amide) is swollen in a suitable solvent like dimethylformamide (DMF).[9]
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with 20% piperidine (B6355638) in DMF.[9]
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.[9]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.[9]
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[8]
-
Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and dried.[8]
Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide is purified to a high degree of homogeneity using RP-HPLC.[10][11]
Principle: This technique separates molecules based on their hydrophobicity. The peptide is loaded onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., 0.1% TFA).[10]
General Protocol:
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% acetonitrile (B52724) containing 0.1% TFA.[10]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide. A typical gradient might be 5% to 60% B over 30 minutes.
-
Detection: The peptide is detected by its absorbance at 214 or 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide powder.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potency of HLF1-11 is quantified by determining its MIC against various microorganisms using the broth microdilution method.[4]
General Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Peptide Dilution: Serial twofold dilutions of HLF1-11 are prepared in the broth in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.[4]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[4]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[4]
Immunomodulatory Activity Assay: Monocyte Differentiation and Stimulation
The effect of HLF1-11 on monocyte differentiation and function can be assessed using primary human monocytes.[3]
General Protocol:
-
Monocyte Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation, and monocytes are further purified.
-
Cell Culture: Monocytes are cultured in a suitable medium (e.g., RPMI 1640) supplemented with serum and a differentiation factor, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to induce differentiation into macrophages.[3]
-
HLF1-11 Treatment: HLF1-11 is added to the cell culture at the desired concentration at the beginning of the differentiation process.[3]
-
Stimulation: After several days of differentiation, the resulting macrophages are stimulated with a TLR ligand, such as lipopolysaccharide (LPS), to induce an inflammatory response.[3]
-
Analysis: The supernatant is collected to measure the production of cytokines (e.g., TNF-α, IL-6, IL-10) by ELISA. The cells can be analyzed for the expression of surface markers by flow cytometry or used in functional assays like phagocytosis or reactive oxygen species (ROS) production.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by HLF1-11 and a typical experimental workflow for studying its immunomodulatory effects.
Caption: HLF1-11 priming of the TLR4 signaling pathway in monocytes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Peptide hLF1-11 Directs Granulocyte-Macrophage Colony-Stimulating Factor-Driven Monocyte Differentiation toward Macrophages with Enhanced Recognition and Clearance of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combinatory Use of hLF(1-11), a Synthetic Peptide Derived from Human Lactoferrin, and Fluconazole/Amphotericin B against Malassezia furfur Reveals a Synergistic/Additive Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human lactoferrin-derived peptide hLF1-11 primes monocytes for an enhanced TLR-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. hplc.eu [hplc.eu]
